6-(Trifluoromethyl)quinoline-4-thiol
CAS No.: 544716-08-7
Cat. No.: VC7918247
Molecular Formula: C10H6F3NS
Molecular Weight: 229.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 544716-08-7 |
|---|---|
| Molecular Formula | C10H6F3NS |
| Molecular Weight | 229.22 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-1H-quinoline-4-thione |
| Standard InChI | InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) |
| Standard InChI Key | YJDNFPTZTNGNSH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2 |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The quinoline core consists of a bicyclic structure merging a benzene ring with a pyridine ring. Substituents at the 4- and 6-positions introduce distinct electronic effects:
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6-Trifluoromethyl group: The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic system and influencing intermolecular interactions .
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4-Thiol group: The -SH substituent enables hydrogen bonding and participation in redox reactions, making it a versatile handle for derivatization .
The IUPAC name, 6-(trifluoromethyl)-1H-quinoline-4-thione, reflects the tautomeric equilibrium between the thiol and thione forms, though the thiol form predominates under standard conditions .
Table 1: Key Molecular Descriptors of 6-(Trifluoromethyl)quinoline-4-thiol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.22 g/mol | |
| XLogP3-AA (Partition Coefficient) | 3.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 0 |
Synthesis and Purification
Purification and Characterization
Purification is achieved via column chromatography or recrystallization, with purity ≥95% confirmed by HPLC . Structural validation employs:
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NMR Spectroscopy: , , and NMR to confirm substituent positions.
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Mass Spectrometry: High-resolution ESI-MS matches the exact mass of 229.0173 Da .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobicity from -CF₃; soluble in DMSO, DMF, and dichloromethane .
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Stability: Susceptible to oxidation at the thiol group, necessitating storage under inert atmospheres .
Table 2: Characteristic Spectral Data
Applications in Research
Pharmaceutical Development
The compound’s structure aligns with pharmacophores in kinase inhibitors and antimicrobial agents:
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Kinase Inhibition: The -CF₃ group enhances binding to hydrophobic pockets in enzyme active sites .
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Antibacterial Activity: Thiol-containing quinolines disrupt bacterial biofilm formation .
Materials Science
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